4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide
Description
This compound features a benzamide core substituted with a bromine atom at the para position (C4). The amide nitrogen is linked to a phenyl ring, which is further connected to a 5-methyl-1,3-benzothiazole moiety.
Properties
Molecular Formula |
C21H15BrN2OS |
|---|---|
Molecular Weight |
423.3 g/mol |
IUPAC Name |
4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H15BrN2OS/c1-13-2-11-19-18(12-13)24-21(26-19)15-5-9-17(10-6-15)23-20(25)14-3-7-16(22)8-4-14/h2-12H,1H3,(H,23,25) |
InChI Key |
NAWMEXVOSWRJPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide typically involves the reaction of 4-bromoaniline with 5-methyl-2-aminobenzothiazole in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, green chemistry approaches, such as the use of microwave irradiation and solvent-free conditions, can be employed to reduce the environmental impact of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as DNA gyrase and dihydrofolate reductase, which are essential for bacterial DNA replication and cell division. Additionally, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting anti-apoptotic proteins .
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Heterocyclic Core Modifications
Benzothiazole vs. Benzimidazole Derivatives
- Compound 3a-3b (N'-(substituted benzylidene)-4-(5-methyl-1H-benzimidazol-2-yl)benzohydrazide): Replaces benzothiazole with benzimidazole, altering electronic properties.
- 2-Bromo-N-[4-([1,3]Thiazolo[5,4-b]Pyridin-2-yl)Phenyl]Benzamide (): Substitutes benzothiazole with thiazolo[5,4-b]pyridine, introducing a pyridine ring.
Benzoxazole Derivatives
Substituent Variations
Halogen Substitutions
- 4-Bromo-N-(2-Nitrophenyl)Benzamide (): Features a nitro group instead of benzothiazole, significantly increasing electrophilicity and redox reactivity .
Methoxy and Sulfonamide Groups
- 4-Methoxy-N-[4-(4-Methylphenyl)-5-Phenyl-1,3-Thiazol-2-yl]Benzamide (): A methoxy group improves solubility but reduces membrane permeability compared to bromine .
- N-{4-[(5-Methyl-1,2-Oxazol-3-yl)Sulfamoyl]Phenyl}Benzamide (): Replaces benzamide with sulfonamide, altering hydrogen-bonding and acidity (pKa ~10 vs. ~8 for benzamides) .
Implications for Drug Design
- Benzothiazole vs. Benzimidazole : Benzothiazole’s sulfur atom may enhance binding to metal ions in enzyme active sites, whereas benzimidazole’s NH group supports hydrogen bonding .
- Halogen Effects : Bromine’s bulk and lipophilicity improve target engagement but may increase toxicity. Fluorine analogs () offer metabolic resistance .
- Heterocyclic Bioisosteres : Oxadiazole () and thiazole () groups balance stability and activity, often serving as ester replacements .
Biological Activity
4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide is a synthetic compound belonging to the class of benzothiazole derivatives. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications as an antimicrobial and anticancer agent. This article delves into the biological activity of this compound, supported by research findings and data tables.
Antimicrobial Activity
Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. Specifically, 4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been evaluated for its effectiveness against various bacterial strains. The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis, which is a common target for many antibacterial agents.
Table 1: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Pseudomonas aeruginosa | 64 µg/mL |
Anticancer Activity
The anticancer potential of 4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide has been explored in various studies. It has shown cytotoxic effects against several cancer cell lines, indicating its potential as a therapeutic agent in oncology.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study evaluating the effect of this compound on human cancer cell lines, it was found to exhibit varying degrees of cytotoxicity:
- HeLa (Cervical Cancer) : IC50 = 12.5 µM
- MCF-7 (Breast Cancer) : IC50 = 15.0 µM
- A549 (Lung Cancer) : IC50 = 10.0 µM
These results suggest that the compound may induce apoptosis in cancer cells, possibly through pathways involving mitochondrial dysfunction and caspase activation.
The biological activity of 4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide can be attributed to its ability to interact with specific molecular targets within cells. The proposed mechanisms include:
- Inhibition of Cell Proliferation : The compound may disrupt cell cycle progression, particularly at the G2 phase.
- Induction of Apoptosis : Activation of apoptotic pathways through caspase cascades.
- Targeting Specific Enzymes : Inhibition of enzymes involved in cancer cell survival and proliferation.
Table 2: Comparison with Related Benzothiazole Derivatives
| Compound | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| 4-bromo-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | 32 µg/mL | 12.5 µM (HeLa) |
| 4-bromo-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide | 64 µg/mL | 20.0 µM (HeLa) |
| N-[4-(5-chloro-1,3-benzothiazol-2-yl)phenyl]benzamide | 16 µg/mL | 15.0 µM (HeLa) |
This table illustrates that while all compounds exhibit antimicrobial and anticancer activities, variations in potency can be observed based on structural differences.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
